- Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents, European Journal of Medicinal Chemistry, 2021, 214,
Cas no 94284-66-9 (1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one)
1-4-Methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one is a specialized thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the methylamino and methyl-substituted thiazole ring, contribute to its reactivity and versatility as an intermediate in organic synthesis. The compound's well-defined molecular framework allows for precise modifications, making it valuable in the development of biologically active molecules. Its stability under standard conditions ensures reliable handling and storage. Researchers may explore its utility in designing novel heterocyclic compounds, particularly in medicinal chemistry for targeting specific enzymatic or receptor interactions. The product is typically supplied with high purity to meet rigorous research requirements.
94284-66-9 structure
Product Name:1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
CAS No:94284-66-9
MF:C7H10N2OS
MW:170.232100009918
MDL:MFCD08236737
CID:798439
PubChem ID:22744116
Update Time:2025-05-27
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-[4-methyl-2-(methylamino)-5-thiazolyl]-
- 1-(4-METHYL-2-(METHYLAMINO)THIAZOL-5-YL)ETHANONE
- 1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone
- 2-methylamino-4-methyl-5-acetylthiazole
- 5-acetyl-2-methylamino-4-methylthiazol
- 1-[4-METHYL-2-(METHYLAMINO)-1,3-THIAZOL-5-YL]ETHAN-1-ONE
- UDDDILVYEDVGMD-UHFFFAOYSA-N
- AB43889
- AK385680
- 1-(4-methyl-2-methylamino-thiazol-5-yl)ethanone
- 1-(4-methyl-2-methylamino-thiazol-5-yl)-ethanone
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
- Ethanone, 1-[4-methyl-2-(methylamino)-5-thiazolyl]-
- 1-[4-METHY
- 1-[4-Methyl-2-(methylamino)-5-thiazolyl]ethanone (ACI)
- 1-(4-Methyl-2-methylaminothiazol-5-yl)ethanone
- 5-Acetyl-2-methylamino-4-methylthiazole
- 1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
- CS-0059746
- DS-12936
- MFCD08236737
- AKOS006242417
- W18020
- DTXSID60628007
- EN300-2944924
- SCHEMBL1592594
- 94284-66-9
-
- MDL: MFCD08236737
- Inchi: 1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9)
- InChI Key: UDDDILVYEDVGMD-UHFFFAOYSA-N
- SMILES: O=C(C)C1=C(C)N=C(NC)S1
Computed Properties
- Exact Mass: 170.05100
- Monoisotopic Mass: 170.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2
- XLogP3: 1.7
Experimental Properties
- Boiling Point: 281.9±32.0°C at 760 mmHg
- PSA: 70.23000
- LogP: 1.76880
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059005401-100mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 100mg |
$162.74 | 2023-08-31 | |
| Alichem | A059005401-250mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 250mg |
$264.60 | 2023-08-31 | |
| Alichem | A059005401-1g |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 1g |
$661.50 | 2023-08-31 | |
| ChemScence | CS-0059746-100mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |
94284-66-9 | 99.73% | 100mg |
$55.0 | 2022-04-26 | |
| ChemScence | CS-0059746-250mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |
94284-66-9 | 99.73% | 250mg |
$82.0 | 2022-04-26 | |
| ChemScence | CS-0059746-1g |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |
94284-66-9 | 99.73% | 1g |
$204.0 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL347-250mg |
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one |
94284-66-9 | 97% | 250mg |
1111CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL347-100mg |
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one |
94284-66-9 | 97% | 100mg |
539CNY | 2021-05-08 | |
| Chemenu | CM255913-1g |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 1g |
$589 | 2021-08-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD51297-100mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 100mg |
¥126.0 | 2023-09-01 |
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Ethanol ; 4 h, rt
Reference
Production Method 2
Reaction Conditions
Reference
- Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones, Current Topics in Medicinal Chemistry (Sharjah, 2019, 19(5), 356-375
Production Method 3
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Methanol ; 4 h, rt
Reference
- Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumor agents, European Journal of Medicinal Chemistry, 2013, 70, 447-455
Production Method 4
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Ethanol ; 4 h, rt
Reference
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities, Journal of Medicinal Chemistry, 2013, 56(3), 640-659
Production Method 5
Reaction Conditions
1.1 Solvents: Acetone ; rt; 1.5 h, reflux
Reference
- Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents, Bioorganic & Medicinal Chemistry, 2011, 19(24), 7349-7356
Production Method 6
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Methanol ; 2 - 3 h, rt
Reference
- Preparation of 4-heteroarylpyrimidines as specific cyclin-dependent kinase inhibitors for treating viruses, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Methanol ; 3 h, rt
Reference
- Preparation of N-(4-(4-methylthiazol-5-yl)pyrimidin-2-yl)-N-phenylamines as specific cyclin-dependent kinase inhibitors useful as antitumor agents, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Methanol ; 4 h, rt
Reference
- Preparation of 7-(pyrimidin-2-ylamino)-2H-chromen-2-one derivatives as protein kinase inhibitors, China, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Methanol ; rt → 0 °C; 0 - 5 °C; 2 h, 30 - 35 °C
Reference
- Preparation of LS007 impurity compound and its application thereof, China, , ,
Production Method 10
Reaction Conditions
1.1 Solvents: Methanol ; 0 °C; 0 °C → rt; 4 h, rt
Reference
- Dual Inhibition of Mnk2 and FLT3 for potential treatment of acute myeloid leukaemia, European Journal of Medicinal Chemistry, 2017, 139, 762-772
Production Method 11
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Methanol ; 2 h, rt
Reference
- 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity, Journal of Medicinal Chemistry, 2004, 47(7), 1662-1675
Production Method 12
Reaction Conditions
1.1 Solvents: Acetone ; reflux
Reference
- Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents and Its Biological Evaluation and Molecular Modelling, Current Topics in Medicinal Chemistry (Sharjah, 2021, 21(4), 258-268
Production Method 13
Reaction Conditions
1.1 Solvents: Acetone ; rt; 1.5 h, reflux
Reference
- Thiazole-based aminopyrimidines and N-phenylpyrazolines as potent antimicrobial agents: synthesis and biological evaluation, MedChemComm, 2014, 5(7), 915-922
Production Method 14
Reaction Conditions
1.1 Solvents: Acetone ; 1.5 h, reflux
Reference
- Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluation, Bioorganic & Medicinal Chemistry, 2011, 19(10), 3135-3140
Production Method 15
Reaction Conditions
1.1 Solvents: Methanol ; 4 - 6 h, rt
Reference
- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors, Journal of Medicinal Chemistry, 2010, 53(11), 4367-4378
Production Method 16
Reaction Conditions
Reference
- Thiazole derivatives, and pharmaceutical compositions comprising them, European Patent Organization, , ,
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Raw materials
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Preparation Products
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:94284-66-9)1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
Order Number:A917260
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:02
Price ($):155.0/588.0/1076.0
Email:sales@amadischem.com
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:94284-66-9)1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):155.0/588.0/1076.0